Cascarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVUKLWJFJOHO-NXTHJCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031905 | |
| Record name | Frangulin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69686-05-1, 60529-33-1 | |
| Record name | 3-[(6-Deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69686-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frangulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060529331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frangulin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069686051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frangulin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(6-deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60529-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Cascarin Biosynthesis and Biogenesis Studies
Elucidation of Precursor Pathways in Cascarin Biosynthesis
The biosynthesis of this compound is believed to follow the polyketide pathway, a major route for the production of a wide array of secondary metabolites in plants. This pathway involves the sequential condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes various modifications to yield the final product.
Identification of Key Metabolic Intermediates
The journey to this compound begins with fundamental building blocks derived from primary metabolism. Acetyl-CoA and malonyl-CoA are the primary precursors that enter the polyketide pathway. Through the action of a type II polyketide synthase (PKS), these units are condensed to form an octaketide intermediate. This intermediate is then thought to undergo a series of cyclization and aromatization reactions to produce emodin (B1671224) anthrone (B1665570). Further enzymatic steps are required to convert emodin anthrone into the final this compound structure. The precise sequence and nature of all intermediates are still under active investigation, but the central role of the polyketide pathway is well-established.
Enzymatic Transformations and Catalytic Mechanisms in this compound Production
Several key enzymes are hypothesized to be involved in the transformation of the initial precursors into this compound. A type II polyketide synthase is crucial for the initial chain elongation and cyclization of the polyketide backbone. Following the formation of the anthrone core, subsequent tailoring enzymes, such as oxidoreductases and glycosyltransferases, are likely responsible for the final modifications that result in the specific structure of this compound. The exact catalytic mechanisms and the order of these enzymatic reactions are areas of ongoing research, with scientists working to isolate and characterize each enzyme in the pathway.
Genetic and Molecular Regulation of this compound Biosynthetic Gene Expression
The production of this compound is tightly regulated at the genetic and molecular level, ensuring that its synthesis occurs at the appropriate time and in the correct tissues of the plant.
Gene Cluster Analysis and Organization for this compound Biosynthesis
In many plant species, the genes for a specific biosynthetic pathway are located together on the chromosome in a "gene cluster." This co-localization is thought to facilitate the coordinated regulation of the entire pathway. While a complete gene cluster for this compound biosynthesis has not yet been fully identified and characterized, ongoing genomic and transcriptomic studies in Rhamnus purshiana aim to uncover the organization and regulation of the genes involved in this intricate process.
Environmental and Developmental Influences on this compound Accumulation in Source Organisms
The amount of this compound produced by Rhamnus purshiana is not static but is influenced by a variety of environmental and developmental factors. Light intensity, water availability, and nutrient levels in the soil have all been shown to impact the accumulation of this compound. Furthermore, the concentration of this compound can vary with the age of the plant and the specific tissue, with the highest levels typically found in the bark. These observations suggest that the biosynthesis of this compound is an adaptive trait that allows the plant to respond to its changing environment.
Chemo-Enzymatic and Synthetic Biology Approaches to this compound Production
The production of anthraquinone (B42736) glycosides from natural plant sources can be challenging due to low yields and complex purification processes. ontosight.ainih.gov This has spurred research into alternative production methods, including chemo-enzymatic synthesis and synthetic biology.
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis combines chemical reactions with biological catalysis (enzymes) to create target molecules. This approach offers advantages over purely chemical synthesis, which often requires multiple, complex steps and the use of hazardous chemicals. nih.govresearchgate.net
Enzymes like glycosyltransferases are key to this process, as they can selectively add sugar moieties to an aglycone core. Glycosynthases, which are engineered glycosidases, are particularly promising as they can synthesize glycosidic bonds without the risk of hydrolysis. researchgate.net Researchers have successfully used C-glycosynthases to attach ribose to various naphthoquinone structures, demonstrating the potential for creating novel glycosides. acs.org The process often involves an initial enzymatic glycosylation followed by a dephosphorylation step. acs.org
Interactive Data Table: Examples of Chemo-Enzymatic Synthesis of Glycosides
| Enzyme Type | Substrate(s) | Product | Key Finding |
| C-glycosynthase (AlnA) & Phosphatase (AlnB) | Juglone, 7-methyl juglone, d-ribose-5-phosphate | C-ribosylated naphthoquinones | Demonstrated the feasibility of enzymatically creating C-glycosidic bonds on unnatural substrates. acs.org |
| Glycosynthase (Abg 2F6) & Glycosyltransferases (WbgL, BgtA) | Glucosyl fluoride, galactosyl-TDP | Complex oligosaccharides | Showcased a one-pot reaction combining engineered and natural enzymes for efficient synthesis. researchgate.net |
| Promiscuous Bacillus glycosyltransferase (YjiC) | Monoterpenes, UDP-Glucose | Monoterpene O-glucosides | A single enzyme was capable of converting multiple substrates into various novel glycosides. acs.org |
Synthetic Biology Approaches
Synthetic biology aims to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce valuable compounds. frontiersin.orgnih.gov This involves introducing the necessary biosynthetic genes into a microbial host, creating a "cell factory" for production. This method is often more environmentally friendly and scalable than chemical synthesis or extraction from natural sources. mdpi.com
For anthraquinone glycoside production, this would involve engineering a microbe with the genes for the polyketide pathway to produce the anthraquinone core, along with the specific glycosyltransferases needed to attach the sugar groups. nih.gov For example, researchers have successfully engineered E. coli to produce rhamnosylated (containing a rhamnose sugar) anthraquinones. nih.gov This was achieved by introducing an O-rhamnosyltransferase from Saccharothrix espanaensis into an E. coli strain that was already engineered to produce the necessary sugar donor, TDP-L-rhamnose. nih.gov When fed different anthraquinone aglycones, the engineered bacteria were able to convert them into their corresponding O-rhamnosides.
Similarly, other studies have used engineered E. coli to produce various O-glucosides of anthraquinones by leveraging the cell's own UDP-glucose as the sugar donor and introducing a suitable glycosyltransferase. mdpi.com These microbial systems provide a promising platform for producing both natural and novel "this compound"-type compounds. frontiersin.org
Interactive Data Table: Synthetic Biology Production of Anthraquinone Glycosides
| Host Organism | Key Enzymes/Pathways Introduced | Aglycone Fed | Product |
| Escherichia coli | O-rhamnosyltransferase (from S. espanaensis), TDP-L-rhamnose pathway | Quinizarin | Quinizarin-4-O-α-L-rhamnoside nih.gov |
| Escherichia coli | Glycosyltransferase (YjiC from Bacillus licheniformis) | Alizarin | Alizarin-O-glucoside mdpi.com |
| Escherichia coli | Glycosyltransferase (YjiC from Bacillus licheniformis) | Anthraflavic acid | Anthraflavic acid-O-glucoside mdpi.com |
These biotechnological approaches are still under development but hold significant promise for the sustainable and efficient production of the complex anthraquinone glycosides that constitute the active principles of what was historically known as this compound.
Chemical Synthesis and Derivatization Strategies for Cascarin
Total Synthesis Approaches to Cascarin and its Aglycones
Total synthesis aims to construct the target molecule from simpler, commercially available precursors. For this compound, this involves the synthesis of both the anthraquinone (B42736) aglycone and the attachment of the sugar moiety through a glycosidic bond. The aglycone of this compound is related to anthraquinones like aloe-emodin. wikipedia.orgwikipedia.org Total synthesis of complex natural products, including anthraquinone derivatives and glycosides, often requires carefully designed strategies to control regioselectivity and stereoselectivity. nih.govorganic-chemistry.org
Retrosynthetic Analysis and Design of Key Synthetic Intermediates
Retrosynthetic analysis is a crucial approach in planning the total synthesis of complex organic molecules. scitepress.orgdeanfrancispress.com It involves mentally working backward from the target molecule to simpler starting materials by breaking down the molecule into smaller, more manageable fragments or "synthons". scitepress.orglkouniv.ac.inonlineorganicchemistrytutor.comspcmc.ac.in This process helps in identifying key disconnections and potential synthetic intermediates. onlineorganicchemistrytutor.com For this compound, a retrosynthetic analysis would involve disconnecting the glycosidic bond to identify the sugar component (likely a rhamnose derivative, although the search results mention glucose in the context of Aloin (B1665253), a related anthraquinone glycoside wikipedia.orgwikidata.orgwikidata.orgnih.govuni.lu) and the anthraquinone aglycone. Further disconnections of the aglycone would break down the polycyclic aromatic system into simpler precursors, considering functional group interconversions (FGI) to facilitate disconnections. scitepress.orglkouniv.ac.inspcmc.ac.in The design of key synthetic intermediates focuses on stable and accessible molecules that can be readily carried forward in the synthetic route.
Glycosidation Methodologies and Stereoselective Coupling Reactions
Glycosidation is the process of forming a glycosidic bond between a sugar molecule and another functional group, such as an alcohol or phenol (B47542) in the case of anthraquinone glycosides like this compound. mdpi.comyoutube.com This reaction is critical for the synthesis of the full this compound molecule from its aglycone and sugar components. Stereoselective coupling reactions are essential in glycosidation to control the anomeric configuration (alpha or beta) of the newly formed glycosidic bond, which can significantly impact the biological activity of the resulting glycoside. mdpi.com Various methodologies exist for chemical glycosidation, often involving activating the sugar donor and coupling it with the acceptor molecule under controlled conditions to favor the desired stereoisomer. youtube.com Enzymatic glycosylation using glycosyltransferases is another approach that offers high regioselectivity and stereoselectivity. mdpi.com
Novel Strategies for the Stereocontrolled Synthesis of this compound Analogues
Developing novel strategies for stereocontrolled synthesis is vital for creating this compound analogues with specific desired properties. This involves designing synthetic routes that precisely control the stereochemistry at newly formed chiral centers, particularly at the anomeric carbon during glycosidation and any chiral carbons within the aglycone or attached modifications. Techniques such as asymmetric catalysis, chiral auxiliaries, and stereoselective transformations (e.g., stereoselective cycloadditions or functionalizations) are employed to achieve high levels of stereocontrol. nih.govrsc.orgnih.govumontpellier.fr These strategies enable the synthesis of specific stereoisomers of this compound and its analogues, which is crucial for understanding their structure-activity relationships.
Semi-synthetic Modifications and Analog Design of this compound
Semi-synthetic approaches involve using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives or analogues. This can be more efficient than total synthesis for complex molecules like this compound, which is available from natural sources. Semi-synthetic modifications allow for targeted alterations to the this compound structure to investigate the impact of specific functional groups or structural features on its properties.
Regioselective Functionalization and Derivatization of this compound
Regioselective functionalization and derivatization of this compound involve introducing new functional groups or modifying existing ones at specific positions on the molecule. This compound, as an anthraquinone glycoside, has multiple reactive sites, including hydroxyl groups on both the aglycone and the sugar moiety, as well as the quinone carbonyls and the aromatic rings. Achieving regioselectivity in these reactions is crucial to ensure that modifications occur at the desired positions without affecting other parts of the molecule. This often requires the use of protecting groups to temporarily block reactive sites or the development of reaction conditions that are specific to a particular functional group or position. For example, selective acylation, alkylation, or oxidation reactions can be performed to introduce diversity into the this compound structure.
Synthesis of this compound Analogues for Mechanistic Probes and SAR Studies
The synthesis of this compound analogues is essential for developing mechanistic probes and conducting structure-activity relationship (SAR) studies. cas.orgnih.govmdpi.comrsc.orgnih.gov Mechanistic probes are modified versions of the natural product that are used to investigate its biological target and mechanism of action. SAR studies involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity to understand which parts of the molecule are responsible for its effects. cas.orgnih.govmdpi.comrsc.orgnih.gov By synthesizing analogues with modifications to the aglycone, the sugar moiety, or the linkage between them, researchers can gain insights into the structural requirements for activity. nih.gov These studies are critical in the process of drug discovery and optimization. cas.org
Development of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis and processing of compounds like this compound is gaining importance, driven by the need for more sustainable and environmentally benign chemical practices phytomolecules.commdpi.com. While specific details on the green chemical synthesis of the this compound glycoside itself are limited in the provided sources, green chemistry principles are being applied to the synthesis of the anthraquinone core structure and the extraction of natural products containing these compounds.
Green synthesis approaches for anthraquinone derivatives, the aglycone base of this compound, have been investigated. These methods aim to minimize waste, reduce energy consumption, and utilize safer solvents and catalysts nih.gov. Examples include the use of water as a solvent, which is considered environmentally friendly and inexpensive tandfonline.comresearchgate.net. Catalysts like alum (potassium aluminum sulfate), which is non-toxic and readily available, have been employed in the synthesis of anthraquinone derivatives in aqueous media under mild conditions tandfonline.comresearchgate.net. Solvent-free synthesis methods, such as the grindstone method, have also been explored for the preparation of anthraquinone derivatives, aligning with green chemistry principles by eliminating the need for organic solvents dovepress.com. Catalytic processes, including Iridium-catalyzed cycloadditions, represent another area where more efficient and potentially greener routes to anthraquinones are being developed researchgate.netmdpi.com.
Beyond chemical synthesis, green extraction techniques are relevant to obtaining natural compounds like this compound from plant sources mdpi.comresearchgate.net. These techniques focus on reducing the environmental impact of the extraction process by using alternative solvents (e.g., water, ethanol, supercritical fluids) and energy-efficient methods mdpi.com. The goal is to develop extraction procedures that are safer, consume fewer resources, and generate less hazardous waste compared to conventional methods mdpi.comresearchgate.net.
Mechanistic Investigations of Cascarin S Biological Activities in Vitro and Preclinical in Vivo Non Human Models
Cellular and Molecular Targets of Cascarin In Vitro
In vitro studies have explored the cellular and molecular components with which this compound interacts. The proposed mechanisms often involve modulating key signaling pathways and influencing gene expression. proteomicsdb.org
While specific detailed studies on this compound's direct receptor binding or enzyme inhibition kinetics are not extensively detailed in the provided search results, related anthraquinones offer some insight. For instance, catenarin (B192510), a related anthraquinone (B42736), has been shown to inhibit the activation of kinases such as MKK6/p38 and MKK7/JNK, which are downstream of chemokine receptors CCR5 and CXCR4. nih.govnih.gov This suggests that anthraquinones, including potentially this compound, can modulate signaling pathways by influencing enzyme activity within these cascades. Chemokine receptors, which belong to the family of G-protein-coupled receptors (GPCRs), are involved in inflammatory responses and are considered potential drug targets. nih.govnih.gov this compound has demonstrated inhibitory effects on chemokine receptors CCR5.
This compound is understood to modulate signaling pathways related to inflammation and cell proliferation. Its mechanism of action involves antioxidant activity through scavenging free radicals, which reduces oxidative stress. It also influences inflammatory pathways, particularly by inhibiting NF-kB activation and reducing nitric oxide (NO) production in macrophages.
Studies on related compounds like emodin (B1671224), another anthraquinone, have shown modulation of metabolic-related genes and signaling pathways, including the downregulation of phosphorylated p38 mitogen-activated protein kinase (p38 MAPK). unimi.itresearchgate.netscispace.com Given the structural similarities among anthraquinones, this compound may exert similar effects on these pathways. Intracellular signaling cascades, such as the MAPK/ERK pathway, transmit and amplify signals, leading to cellular responses including changes in gene expression. units.itwikipedia.org Gene regulation, including the modulation of gene expression, can be influenced at various steps of the process. khanacademy.org
Research indicates that this compound, along with other anthraquinones like emodin, physcion, catenarin, and rhein (B1680588), has been investigated for its effects on gene expression. core.ac.ukresearchgate.net
While direct protein-ligand interaction studies specifically for this compound are not detailed, the understanding of its molecular targets implies such interactions. This compound's core anthraquinone structure allows for interactions with biological molecules, influencing its pharmacological effects. Proteins involved in antioxidant defense, inflammatory signaling pathways (like NF-kB and MAPK family members), and potentially chemokine receptors (such as CCR5) are likely candidates for interaction. nih.govnih.gov The modulation of enzyme activity, as seen with related anthraquinones affecting kinases, also falls under the scope of protein-ligand interactions. nih.govnih.gov
Modulation of Intracellular Signaling Pathways and Gene Expression by this compound
Preclinical In Vivo Studies of this compound Mechanisms in Non-Human Models
Preclinical in vivo studies in non-human models are crucial for understanding the complex interactions of a compound within a living organism before potential human trials. These studies provide insights into a compound's biological effects, its fate in the body, and how it interacts with specific targets. Animal models, such as rodents (mice and rats), are commonly used in preclinical research due to their physiological similarities to humans and the ability to control experimental conditions nih.govmdpi.com. While there can be differences between animal models and human physiology, these studies are indispensable for dissecting pathogenesis and evaluating potential therapies researchgate.netresearchgate.net.
Pharmacodynamic Markers and Target Engagement in Animal Models
Pharmacodynamic studies in animal models aim to characterize the biological effects of a compound and the relationship between its concentration at the site of action and the resulting effect. This involves measuring pharmacodynamic markers, which are indicators of a compound's activity. Target engagement studies, a key aspect of pharmacodynamics, assess whether a compound binds to its intended biological target within a living system biocurate.compelagobio.comnih.gov. Demonstrating target engagement in vivo is crucial for validating a compound's efficacy and understanding its mechanism of action pelagobio.com. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be applied to tissues and organs from preclinical animal models to gain insights into whether a compound reaches its target site and engages effectively pelagobio.com.
Research on anthraquinones, the class of compounds to which this compound belongs, has indicated various biological activities, including anti-inflammatory and anti-chemotactic effects researchgate.net. Studies have explored the modulation of signaling pathways such as NF-κB and MAPK by anthraquinones researchgate.net. While specific detailed data on this compound's pharmacodynamic markers or direct target engagement in animal models were not extensively available in the provided literature, studies on related anthraquinones in rat models have measured inflammatory mediators like TNF-α and IL-1β as pharmacodynamic markers researchgate.netunimi.it. In vitro studies have indicated that this compound, along with other anthraquinones, can inhibit chemokine receptors CCR5 and CXCR4, suggesting a potential target engagement mechanism related to inflammatory and autoimmune responses .
Tissue Distribution and Metabolism in Research Animals (Excluding Human ADME)
Understanding how a compound is distributed throughout the body and how it is metabolized in research animals is a critical part of preclinical evaluation. Tissue distribution studies reveal where a compound accumulates and in what concentrations, providing insights into potential sites of action and potential off-target effects frontiersin.orgdovepress.com. Metabolism studies identify the metabolic pathways involved and the resulting metabolites, which can have different biological activities or toxicities compared to the parent compound researchgate.net.
Studies on the tissue distribution and metabolism of various compounds in research animals, such as rats and mice, commonly employ techniques like UPLC-MS/MS and quantitative whole-body autoradiography frontiersin.orgsrce.hrnih.gov. These studies assess the concentration of the compound and its metabolites in various tissues and organs over time, including liver, kidney, spleen, lung, and others dovepress.comsrce.hr. Excretion routes, primarily through urine and feces, are also characterized dovepress.comsrce.hrnih.gov.
While specific comprehensive data on the tissue distribution and metabolism of this compound in research animals were not detailed in the provided search results, as an anthraquinone glycoside, its absorption, distribution, metabolism, and excretion in animals would likely be influenced by its chemical structure, including the presence of the sugar moiety . Glycosylation can impact solubility and bioavailability . General principles of pharmacokinetics and tissue distribution studies in animals apply to the investigation of compounds like this compound researchgate.net.
Structure-Mechanism Relationships of this compound's Biological Actions
The structure-mechanism relationship (SMR), closely related to the structure-activity relationship (SAR), explores how specific features of a molecule's chemical structure influence its biological activity and the underlying mechanisms of action ug.edu.genih.govcollaborativedrug.comrsc.orgnih.govresearchgate.netrsc.org. Analyzing SMR helps in understanding which parts of a molecule are responsible for its observed effects and can guide the design of compounds with improved properties ug.edu.gecollaborativedrug.com.
Comparisons between this compound and other anthraquinones, such as emodin and catenarin, have provided insights into SMR. For instance, studies investigating the anti-chemotactic activity of these compounds in vitro suggest that the position of hydroxyl groups on the anthraquinone core can influence their potency researchgate.net. The glycosidic bond in this compound is noted to enhance solubility and bioavailability compared to non-glycosylated anthraquinones like emodin, although its bioactivity might be reduced relative to compounds with additional hydroxyl groups, such as catenarin . This highlights how modifications to the basic anthraquinone structure and the addition of a sugar moiety can impact the biological actions of these compounds. Understanding these relationships at a molecular level is key to deciphering the mechanisms by which this compound exerts its biological effects.
Advanced Analytical Methodologies for Cascarin Research
High-Resolution Chromatographic Techniques for Cascarin Isolation and Quantification
High-resolution chromatographic techniques are indispensable for separating cascarosides from complex natural extracts and for their subsequent quantification. The choice of technique depends on the specific analytical goal, whether it is routine quality control, trace analysis, or stereochemical assessment.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems (UV/Vis, DAD, CAD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of cascarosides. conicet.gov.arresearchgate.net HPLC methods often involve the separation of cascarosides from Cascara sagrada extracts. conicet.gov.ar These methods may require the transformation of the compounds to their aglycones via oxidative hydrolysis prior to quantification or the use of a gradient elution program. conicet.gov.ar
Detection systems coupled with HPLC enhance its capabilities. UV/Vis detectors are commonly employed for screening purposes due to the chromophoric properties of anthraquinones and their glycosides. wur.nl Diode Array Detectors (DAD) offer the advantage of monitoring multiple wavelengths simultaneously, providing more comprehensive data for identification and quantification. dp.techmeasurlabs.com A validated quantitative analysis of Cascaroside A and Cascaroside B, along with emodin (B1671224) and aloe-emodin, in herbal products has been performed using HPLC coupled with a DAD. researchgate.net In such analyses, anthraquinones typically show satisfactory regression with high recovery rates. researchgate.net Limits of detection and quantification for these compounds can be in the low µg/mL range. researchgate.net
Charged Aerosol Detection (CAD) is another advanced detection system that offers near-universal detection capabilities, responding to any non-volatile and many semi-volatile compounds. thermofisher.com This is particularly useful for detecting impurities or degradants that may lack a strong chromophore and thus are not easily detected by UV or DAD. thermofisher.comcriver.com CAD provides a uniform analyte response for non-volatile compounds, independent of their chemical structure, enabling relative quantification even when individual standards are unavailable. thermofisher.com While CAD is versatile, it may not offer the same sensitivity as a UV detector for specific analytes. criver.com
HPLC methods have been successfully applied for routine quality control analysis of Cascara sagrada extract in pharmaceutical preparations, demonstrating linearity, accuracy, and precision. conicet.gov.ar
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Metabolite Profiling
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the sensitive detection and quantification of compounds, particularly for trace analysis and metabolite profiling. This hyphenated technique combines the high separation efficiency and speed of UHPLC with the sensitivity and specificity of tandem mass spectrometry.
Analytical methods for the detection of hydroxyanthracene derivatives (HADs), a class of compounds that includes cascarosides, in botanical preparations often involve extraction followed by LC-MS/MS injection. wur.nlresearchgate.net LC-MS techniques are frequently used for the identification and quantification of aloin (B1665253) A/B and glycosides. wur.nl Limits of detection and quantification for HADs in extracts can typically range from ng/mL to µg/mL. wur.nl In the starting material, LODs/LOQs typically fall within the range of 0.5-30 µg/g. wur.nl
UHPLC-MS/MS has been utilized for the analysis of HADs in botanical food products and supplements, demonstrating its sensitivity and rapidity for such applications. researchgate.net While the search results discuss LC-MS/MS for HADs, specific detailed research findings on the trace analysis and metabolite profiling specifically of this compound or Cascarosides using UHPLC-MS/MS were not extensively detailed, though the general applicability of the technique for sensitive analysis of these types of compounds is evident.
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Chiral chromatography is essential for separating enantiomers, which are stereoisomers that are non-superimposable mirror images. ajol.infomdpi.com Enantiomers can exhibit different biological activities, making their separation and purity assessment crucial, particularly in the pharmaceutical industry. mdpi.comphenomenex.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comchiralpedia.comwikipedia.org
While the importance of chiral separation for biologically active compounds is highlighted, and chiral HPLC columns are engineered for separating a wide range of enantiomeric compounds, specific research findings detailing the chiral separation or purity assessment specifically of this compound or its related cascarosides using chiral chromatography were not prominently featured in the provided search results. phenomenex.comgoogle.com However, the principle of chiral chromatography is applicable to chiral molecules, and if this compound or its related cascarosides exist as enantiomers, this technique would be relevant for their analysis.
Supercritical Fluid Chromatography (SFC) for this compound Analysis
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgbuchi.com SFC is similar to HPLC but offers advantages such as faster analysis times, lower solvent consumption, and reduced environmental impact. waters.comchromatographyonline.com SFC is particularly well-suited for the separation of thermally labile and chiral compounds. wikipedia.orgwaters.com
SFC has been used for the separation of chiral molecules, and its principles are similar to those of HPLC. wikipedia.orgchromatographyonline.com While SFC is recognized as a powerful tool for chiral and achiral separations and purification in the pharmaceutical industry, specific applications detailing the analysis of this compound or its related cascarosides using SFC were not extensively found in the provided search results. wikipedia.orgwaters.com However, given that cascarosides are natural products and may have chiral centers, SFC could potentially be applied for their analysis and purification, offering a greener and faster alternative to traditional HPLC in some cases. waters.com
Coupled Techniques for Comprehensive this compound Profiling in Complex Matrices
Coupled techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the composition of complex samples containing this compound and related compounds.
LC-NMR and LC-FTIR for Online Structural Confirmation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that couples HPLC separation with online NMR detection. ijarsct.co.innews-medical.net This technique is valuable for the structural elucidation of compounds in complex mixtures without the need for prior isolation. ijarsct.co.inchromatographytoday.com LC-NMR provides detailed structural information, including connectivity and stereochemistry. ijarsct.co.in It is particularly useful in the analysis of natural products, allowing for the rapid identification and characterization of various compounds present in extracts. ijarsct.co.innews-medical.net LC-NMR can distinguish between structural, conformational, or optical isomers. chromatographytoday.com
NMR spectroscopy, in general, is essential for the structural confirmation and identity of compounds like cascarosides. Cascarosides A, B, C, and D have been isolated and identified using MS and NMR (1H, 13C, Dept, NOESY). infobibos.com.br The conformation and absolute configuration of cascarosides A-D have been determined based on anisotropic effects and specific NOE in their 1H NMR spectra. rsc.org LC-NMR has been used in the separation and identification of natural products originating from plants, providing a rapid overview of major components. chromatographytoday.com
While the search results confirm the importance of NMR for cascaroside structural elucidation and the general application of LC-NMR for natural product analysis, specific detailed research findings on the online structural confirmation of this compound or its related cascarosides using LC-NMR were not extensively provided. However, based on the principles and applications of LC-NMR, it is a suitable technique for the online structural confirmation of cascarosides directly from chromatographic separation.
Information specifically detailing the application of LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) for the analysis or online structural confirmation of this compound or its related cascarosides was not found in the provided search results. While FTIR is a valuable spectroscopic technique for identifying functional groups and confirming structures, its online coupling with LC for the analysis of cascarosides was not described in the search results.
Ecological and Biotechnological Aspects of Cascarin Production Research
Plant Cell and Tissue Culture for Enhanced Cascarin Production
Plant cell and tissue culture techniques provide a controlled environment for the biosynthesis of secondary metabolites like cascarosides, independent of geographical and seasonal variations researchgate.net. Although R. purshiana cell suspension cultures can produce anthracene (B1667546) derivatives, they have not historically been considered a commercially viable source drugs.com.
Optimization of In Vitro Culture Conditions and Media Formulations
Optimizing the conditions for in vitro culture is crucial for maximizing the yield of desired compounds. This involves adjusting factors such as nutrient composition in the media, light, temperature, and growth regulators. While specific detailed research findings on the optimal media formulations and culture conditions exclusively for cascaroside production in Rhamnus purshiana cell cultures were not extensively detailed in the search results, research in plant cell culture for other secondary metabolites highlights the importance of these parameters. For instance, studies on callus cultures of Rhamnus purshiana have demonstrated the possibility of obtaining high yields through visual selection saude.gov.br.
Elicitation Strategies for Increased this compound Yields in Cultured Systems
Elicitation involves exposing plant cell cultures to stress factors or signal molecules to stimulate the production of secondary metabolites. Elicitation strategies, using biotic or abiotic elicitors, have been successfully applied in various plant cell culture systems to enhance the yield of valuable compounds. While direct studies on elicitation specifically for increasing cascaroside yields in Rhamnus purshiana cell cultures were not prominently found, the principle of elicitation is a recognized method in plant biotechnology for boosting secondary metabolite production researchgate.net. The observation that secondary plant products are sometimes produced in rather large amounts in cell cultures, despite originating from different biosynthetic precursors, suggests that regulatory phenomena, potentially triggerable by elicitation, play a role researchgate.net.
Metabolic Engineering and Synthetic Biology Approaches for this compound Biosynthesis
Metabolic engineering and synthetic biology offer powerful tools to dissect, modify, and reconstruct the biosynthetic pathways of natural products in suitable host organisms, potentially leading to higher yields and more sustainable production nih.govmdpi.comrsc.org.
Pathway Engineering in Heterologous Host Organisms
Engineering the biosynthetic pathway of cascarosides in heterologous host organisms, such as bacteria or yeast, could provide an alternative to plant-based production. This approach involves identifying the genes encoding the enzymes responsible for cascaroside biosynthesis in Rhamnus purshiana and transferring them into a host organism that is easier to cultivate and manipulate nih.govmdpi.com. Research into the biosynthesis of other anthraquinones in heterologous hosts like Escherichia coli and Streptomyces species has shown promise plos.orgport.ac.uknih.gov. For example, studies have explored the transfer and expression of anthraquinone (B42736) biosynthetic gene clusters in Streptomyces galilaeus nih.gov. While specific successful examples of complete cascaroside pathway reconstruction in heterologous hosts were not detailed, the principles and techniques developed for other complex natural products, including anthraquinones, are applicable mdpi.comrsc.orgmdpi.complos.orgport.ac.uknih.govfrontiersin.org. Challenges often include identifying all necessary genes, optimizing enzyme activity in the new host, and ensuring proper glycosylation and other modifications mdpi.comnih.gov.
Agronomic and Cultivation Research for this compound-Producing Species
Agronomic research focuses on optimizing the cultivation of Rhamnus purshiana to improve bark yield and cascaroside content under controlled agricultural conditions pfaf.org. This includes studies on soil requirements, light exposure, moisture tolerance, and propagation methods pfaf.orgwashington.eduusu.edu. Rhamnus purshiana is a deciduous tree native to western North America and is cultivated as a medicinal plant, although wild collection also occurs drugs.compfaf.org. It prefers moist, well-drained soils and can tolerate sun or partial shade pfaf.orgusu.edu. Propagation can be achieved through seed or softwood stem cuttings pfaf.orgusu.edu. Research indicates that the concentration of C-glycosides, the precursors to cascarosides, is highest in older bark drugs.com. Harvesting is typically done in the autumn or spring, with bark aged for at least 12 months considered best for medicinal use pfaf.org. Optimizing cultivation practices can lead to more consistent and potentially higher yields of cascarosides compared to relying solely on wild harvesting pfaf.org.
Factors Influencing this compound Content in Natural Plant Sources
The accumulation of secondary metabolites, including anthraquinones like this compound, in plants is not static but is subject to considerable variation influenced by both environmental conditions and genetic predisposition. Environmental factors such as temperature, light intensity and duration, water availability, altitude, latitude, soil type, and nutrient composition have been shown to significantly impact the levels of active substances in medicinal plants fishersci.ieuni-freiburg.denih.govnih.gov. For instance, studies on various plants indicate that factors like annual average precipitation, July average temperatures, frost-free period, and annual sunshine duration can influence active ingredient content . Soil characteristics, including pH, organic matter, and available nutrients like potassium, also play a role . The influence of these external conditions on the production of active principles can be complex and, in some cases, yield varying or even contradictory results depending on the plant species and specific conditions studied uni.lu.
Genetic factors are also crucial determinants of secondary metabolite content in plants nih.govuni.luwikipedia.orgnih.govresearchgate.netchembuyersguide.com. The genetic makeup of a plant dictates its inherent capacity to synthesize specific compounds like this compound. While environmental factors can modulate the expression of these genetic traits, the underlying genetic constitution sets the potential range for compound production uni.luchembuyersguide.com. Research indicates that genetic variability within plant populations can lead to variations in the chemical composition and yield of secondary metabolites nih.gov.
While specific detailed research findings on the precise impact of each environmental or genetic factor solely on this compound content in its primary source plants were not extensively detailed in the provided search results, the general principles observed for other anthraquinones and secondary metabolites are applicable. The synthesis and accumulation of this compound are likely influenced by similar environmental stressors and genetic controls that govern secondary metabolism in other medicinal plants.
Sustainable Harvesting and Cultivation Methodologies Research
Ensuring the long-term availability of natural plant sources of this compound necessitates the implementation of sustainable harvesting and cultivation practices. Sustainable harvesting involves collecting plant material in a manner that does not deplete wild populations or damage their habitats, allowing for regeneration. This can include techniques such as selective harvesting, rotational harvesting, and setting limits on the quantity of material collected.
Sustainable cultivation, on the other hand, focuses on growing this compound-containing plants under controlled or managed conditions to ensure a consistent and renewable supply. This involves optimizing growing conditions to maximize this compound yield while minimizing environmental impact. Factors such as appropriate soil management, water conservation, pest and disease control with minimal chemical input, and selecting suitable plant genotypes for cultivation are key aspects of sustainable cultivation methodologies.
Chemotaxonomic Significance of this compound in Plant Systematics and Evolution
Chemotaxonomy, the classification of organisms based on their biochemical composition, utilizes the presence and distribution of secondary metabolites to understand evolutionary relationships and delineate plant groups. Anthraquinones, including this compound, hold chemotaxonomic significance in plant systematics wikipedia.orgfishersci.se. The occurrence of specific anthraquinones or profiles of these compounds can serve as markers for certain plant families or genera.
This compound, along with other anthraquinones such as emodin (B1671224), physcion, catenarin (B192510), and rhein (B1680588), are found in various plant species wikipedia.orgfishersci.senih.govbiorxiv.orgwikidata.orggoogle.comfishersci.canih.govnih.govwikipedia.orgwikipedia.org. Notably, anthraquinones are reported to be present in over 81% of plants belonging to the Polygonaceae, Rubiaceae, and Fabaceae families wikipedia.orgnih.gov. The presence of frangulin (which is sometimes referred to as this compound or franguloside) has been noted in the context of chemotaxonomy, suggesting its relevance in classifying certain plant groups.
The distribution patterns of this compound and related anthraquinones across different plant taxa provide valuable data for phylogenetic studies and help in understanding the biochemical evolution of these plant groups. By analyzing the presence or absence and the structural variations of these compounds, chemotaxonomists can gain insights into the evolutionary history and relationships between different plant species.
Role of this compound in Plant-Environment Interactions
Secondary metabolites in plants play diverse and crucial roles in mediating interactions with their environment, including defense against herbivores and pathogens, and competition with other plants through allelopathy. As an anthraquinone, this compound is part of a class of compounds known to possess various biological activities, including antimicrobial properties wikipedia.orgnih.govbiorxiv.orgfishersci.canih.gov.
Furthermore, some secondary metabolites, including certain phenolic compounds which are structurally related to anthraquinones, can exhibit allelopathic effects, influencing the growth and germination of nearby plants. While the provided search results specifically discuss the allelopathic potential of Casuarina equisetifolia and its chemical compounds, without explicitly identifying this compound as the primary allelochemical in that context, the general role of secondary metabolites in allelopathy suggests a potential function for this compound in plant-plant interactions.
In some cases, secondary metabolites in fruits can play a role in interactions with seed dispersal agents. For example, glucosides of emodin (related to this compound) in certain fruits are known to facilitate passage through the digestive tracts of vertebrate dispersers. This suggests a potential, although not explicitly detailed for this compound in the search results, role in supporting the plant's reproductive strategy through interactions with the environment.
Future Directions and Emerging Research Avenues for Cascarin
Integration of Omics Technologies in Cascarin Research
The integration of various omics technologies offers a comprehensive systems-level view that can elucidate the complex biological processes related to this compound, from its production in source organisms to its interactions within biological systems. Multi-omics approaches, which combine data from multiple omics layers, are increasingly recognized for their power in uncovering intricate molecular regulatory networks and identifying novel associations that single-omics studies might miss. mdpi.comworldscholarsreview.orgnih.govnih.govuv.esplos.orgmedrxiv.org
Genomics and Transcriptomics of this compound-Producing Organisms
Genomics, the study of the complete set of genes within an organism, and transcriptomics, the study of the full range of messenger RNA molecules expressed by an organism, can provide fundamental insights into the genetic basis of this compound biosynthesis. By sequencing the genome of this compound-producing plants or microorganisms, researchers can identify the genes involved in the biosynthetic pathway. Transcriptomic analysis can then reveal the expression patterns of these genes under different conditions, helping to understand the regulation of this compound production. glassboxmedicine.comnih.govfrontiersin.orgnih.gov This can involve identifying key enzymes and regulatory elements that control the rate and yield of this compound synthesis. Integrated genomic and transcriptomic analyses have been successfully applied to understand the biosynthesis of other natural products, such as triterpenoid (B12794562) saponins (B1172615) in Ilex hylonoma. nih.gov
Proteomics and Metabolomics in Biosynthesis and Mechanism Studies
Proteomics focuses on the large-scale study of proteins, while metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological sample. frontiersin.orgrevespcardiol.org Applying proteomics to this compound research can help identify and quantify the enzymes involved in its biosynthetic pathway, providing direct evidence of gene expression at the protein level. frontiersin.org Metabolomics can measure the levels of this compound itself and its precursors and derivatives, offering insights into the metabolic flux through the pathway. frontiersin.orgrevespcardiol.org
Furthermore, integrated proteomics and metabolomics can be crucial in understanding the biological mechanisms of action of this compound. By analyzing changes in protein and metabolite profiles in cells or organisms treated with this compound, researchers can identify the molecular targets and pathways affected by the compound. plos.orgfrontiersin.orgsemanticscholar.org This approach has been used to elucidate the mechanisms underlying various biological processes and disease states. plos.orgrevespcardiol.orgsemanticscholar.org
The integration of proteomics and metabolomics data can help clarify how a compound like this compound interacts with complex biological systems and potentially reveal its effects on various cellular functions. frontiersin.org
Fluxomics for Metabolic Pathway Understanding
Fluxomics is an advanced omics field that quantifies the rates of metabolic reactions within a biological system, providing a dynamic view of metabolic network operation. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Unlike static measurements of metabolite levels, fluxomics reveals how metabolites are being processed and converted. nih.gov By using techniques such as stable isotope tracing (e.g., 13C-labeling) followed by analytical methods like NMR or MS, researchers can track the flow of atoms through metabolic pathways and estimate intracellular fluxes. frontiersin.orgnih.govresearchgate.net
Applying fluxomics to this compound-producing organisms could provide a quantitative understanding of the metabolic pathways leading to this compound. This could help identify bottlenecks in the biosynthetic pathway and inform strategies for metabolic engineering to enhance production. In the context of studying this compound's effects on biological systems, fluxomics could reveal how the compound alters metabolic rates and redirects metabolic flow, offering a deeper understanding of its mechanism of action at a functional level. frontiersin.orgnih.govnih.gov
Computational Drug Discovery and Rational Design Based on this compound Scaffold
Computational methods play a vital role in modern drug discovery by enabling the screening of large chemical libraries, predicting molecular interactions, and designing novel compounds in silico. amazon.comgoogle.comwiley.comopenmedicinalchemistryjournal.comfrontiersin.org Given the complex structure of this compound, computational approaches can accelerate the identification of potential targets and the design of analogues with improved properties.
In Silico Molecular Docking and Virtual Screening Studies
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. openmedicinalchemistryjournal.comrsc.orgnih.gov It estimates the binding affinity and the mode of interaction. Virtual screening involves using computational methods, including molecular docking, to search large databases of chemical compounds for potential drug candidates that are likely to bind to a specific target. openmedicinalchemistryjournal.comrsc.orgnih.govnih.govresearchgate.net
For this compound, molecular docking could be used to predict how it interacts with potential biological targets identified through experimental studies or literature review. researchgate.net Virtual screening campaigns could then be performed using the this compound structure or related scaffolds as queries to identify compounds with similar predicted binding properties from vast chemical libraries. This can help prioritize compounds for experimental testing, saving time and resources. openmedicinalchemistryjournal.comnih.govresearchgate.net While a study mentioned virtual screening of anthraquinones, including this compound in a figure, specific docking results for this compound were not detailed. researchgate.net
De Novo Design of this compound Analogues for Targeted Research
De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties, often starting from scratch, rather than screening existing compounds. google.comwiley.comopenmedicinalchemistryjournal.complos.orgmdpi.com This can involve building molecules piece by piece within the binding site of a target protein or generating structures based on the features of known active compounds like this compound.
Based on the structural scaffold of this compound and insights gained from omics studies and molecular docking, de novo design could be employed to design novel this compound analogues. nih.govnih.gov These designed compounds could be optimized for specific properties such as improved binding affinity to a target, enhanced stability, or altered biological activity. The goal is to create molecules that retain the beneficial characteristics of this compound while potentially overcoming limitations or targeting specific pathways more effectively. mdpi.com This rational design process, guided by computational predictions, allows for the exploration of novel chemical space around the this compound structure. google.comwiley.comopenmedicinalchemistryjournal.com
Advancements in Analytical Technologies and Miniaturization for this compound Research
Future research on this compound stands to benefit significantly from advancements in analytical technologies, particularly the trend towards miniaturization. Analyzing complex matrices for the presence and quantification of compounds like this compound often involves multi-stage procedures, which can be a source of error. nih.gov Miniaturization of analytical systems, such as micro total analysis systems (µTAS) or lab-on-a-chip devices, offers the potential to integrate multiple steps like sample preparation, separation, and detection onto a single, small device. unizg.hr This can lead to reduced analysis time, decreased consumption of samples and reagents, lower waste generation, and potentially higher sensitivity and automation. nih.govunizg.hrnih.gov
Techniques like miniaturized extraction methods, based on principles such as liquid-liquid extraction and solid-phase extraction, are gaining prominence over traditional methods due to their ability to minimize solvent and sample volume usage. nih.gov Coupling these miniaturized techniques directly with analytical instruments can further reduce sample volume and human manipulation, increasing the integration of analytical steps. unizg.hr While miniaturized separation techniques like capillary electromigration methods and microchip/nano-LC are still in relatively early stages for some applications, their inherent advantages, such as ultrafast separations and high sensitivity, make them promising for future this compound research. nih.gov Advancements in mass spectrometry and spectroscopy are also expected to play a larger role in improved characterization and real-time monitoring of chemical compounds. biopharminternational.com
The application of miniaturized analytical methods could facilitate high-throughput screening and analysis of this compound in various sample types, potentially accelerating research into its properties and occurrences.
Ethical Considerations and Sustainability in this compound Production Research
This compound is traditionally derived from the bark of Rhamnus purshiana (Cascara sagrada). As research into this compound progresses, particularly concerning potential larger-scale applications, ethical considerations and sustainability in its production become increasingly important. Ethical sourcing involves ensuring that products are obtained responsibly and sustainably, with consideration for the safety and fair treatment of workers, as well as environmental and social impacts. forbes.comibm.com This is becoming a key factor for consumers and businesses alike, with a growing prioritization of purchases from companies implementing ethical sourcing practices. forbes.com
Sustainable production practices aim to minimize the environmental footprint throughout the supply chain. carbo.tech This includes conscious material choices, such as using renewable or recycled materials, and prioritizing suppliers who adopt sustainable practices. carbo.techcascando.com For this compound, which is plant-derived, sustainable harvesting practices are crucial to ensure the long-term availability of the source plant and minimize ecological impact. Research into alternative or more sustainable methods of obtaining this compound or related compounds, such as exploring different plant sources or investigating synthesis methods with lower environmental impact, could be a future avenue.
Transparency and traceability in the supply chain are also essential for ethical and sustainable sourcing, allowing verification that materials are sourced responsibly. carbo.tech Implementing ethical sourcing often requires standardized sourcing policies and due diligence on prospective suppliers. ibm.com
Identification of Novel Biological Roles and Mechanistic Insights for this compound (Non-clinical)
While this compound and other anthraquinones have known biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, there is ongoing potential for the identification of novel non-clinical biological roles and a deeper understanding of their underlying mechanisms. nih.govgrafiati.comcabidigitallibrary.orgresearchgate.net Research indicates that this compound possesses significant antioxidant properties, protecting cells from oxidative stress by scavenging free radicals. It has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Future non-clinical research could focus on elucidating the precise molecular targets and pathways through which this compound exerts its effects. While some mechanisms like radical scavenging and modulation of inflammatory pathways have been identified, a comprehensive understanding of its interactions with various biological molecules is still developing. Given its classification as an anthraquinone (B42736) glycoside, further research could explore how the glycosidic bond influences its solubility, bioavailability, and interaction with biological systems compared to non-glycosylated anthraquinones.
Exploring novel biological roles could involve investigating this compound's potential in other non-clinical areas based on its known properties. For example, its antimicrobial activity against skin-resident microorganisms suggests potential non-clinical applications in dermatological formulations. Comparative studies with other anthraquinones like emodin (B1671224) and rhein (B1680588) could also provide insights into the structural features that contribute to specific biological activities. globalauthorid.commudrberanova.cz Advanced analytical techniques discussed in section 8.3 could support these investigations by enabling more detailed analysis of this compound's interactions and metabolic fate in non-clinical models.
Q & A
Q. How should researchers structure hypotheses when investigating this compound’s role in understudied disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
